![molecular formula C8H11IN2O2 B1407597 Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 1379811-50-3](/img/structure/B1407597.png)
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Overview
Description
“Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Molecular Structure Analysis
The molecular structure of “this compound” contains total 24 bond(s); 13 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 Pyrazole(s) .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Scientific Research Applications
Synthesis and Reactivity
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is involved in various chemical reactions, leading to the formation of diverse compounds. For example, it reacts with substituted hydrazines in different solvents to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, which can be selectively formed under certain conditions (Mikhed’kina et al., 2009). Additionally, this compound plays a role in the synthesis of a variety of heterocyclic compounds such as oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh et al., 2014).
Biological Activity
Certain derivatives of this compound exhibit significant biological activities. For instance, novel pyrazole derivatives synthesized from this compound have shown potential as antimicrobial and anticancer agents (Hafez et al., 2016). These findings suggest its importance in the development of new pharmaceuticals.
Material Sciences and Corrosion Inhibition
In material sciences, certain pyrazole-type organic compounds derived from this compound, such as ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate, have been investigated for their effectiveness in inhibiting steel corrosion in hydrochloric acid solution (Tebbji et al., 2005). This highlights its potential use in corrosion protection applications.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their biological activities . The iodine atom in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the diverse biological activities of pyrazole derivatives, the results of their action can vary widely . These can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific biological activity being exhibited.
Action Environment
For example, certain reactions involving pyrazole derivatives have been found to benefit from the use of specific catalysts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)11-6(3)7(9)5(2)10-11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVPMAGYCSVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=C(C(=N1)C)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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